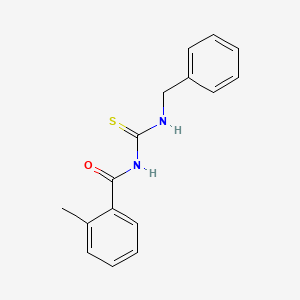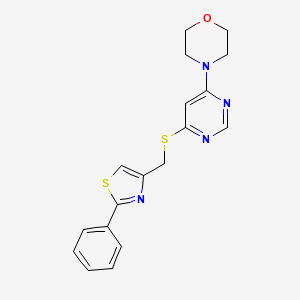
N-(4-乙酰苯基)-2-(3-氧代-3,4-二氢-2H-1,4-苯并噻嗪-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, commonly known as 'ATB-346', is a novel compound synthesized to treat inflammatory pain and inflammation. This compound is a derivative of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat arthritis and other inflammatory conditions. ATB-346 has been developed to address the limitations associated with NSAIDs, including gastrointestinal toxicity and cardiovascular risks.
科学研究应用
药代动力学和治疗应用
静脉注射扑热息痛在老年患者中的药代动力学:本研究旨在了解静脉注射扑热息痛(对乙酰氨基酚)的药代动力学,该化合物在镇痛和解热方面具有某种相似的作用机制,在老年患者中。研究发现年龄和性别显着影响扑热息痛的药代动力学,表明在给药方案中考虑这些因素以实现有效的治疗结果而不达到有毒血浆浓度非常重要 (Liukas 等,2011)。
扑热息痛对 NOS、COX 和 CYP 活性以及氧化应激的影响:本研究探讨了扑热息痛与细胞色素 P450 (CYP)、环氧合酶 (COX) 和一氧化氮合酶 (NOS) 等各种酶家族之间的相互作用,这些酶家族是该药物代谢及其产生活性氧的关键物种 (ROS)。了解这些相互作用对于评估治疗剂的安全性和对氧化应激和肝功能的影响至关重要 (Trettin 等,2014)。
治疗中的安全性和有效性
早期非对乙酰氨基酚急性肝衰竭中的静脉注射 N-乙酰半胱氨酸:N-乙酰半胱氨酸 (NAC) 通常用于对乙酰氨基酚过量,已探索其在非对乙酰氨基酚相关急性肝衰竭患者中的潜在益处。本研究强调了探索现有药物新治疗应用的重要性,尤其是在重症监护环境中,快速干预可以显着影响患者预后 (Lee 等,2009)。
生物利用度和代谢:了解治疗化合物的生物利用度和代谢对于优化给药策略和最大程度地减少不良反应至关重要。例如,关于血管紧张素转换酶和中性内肽酶双重抑制剂重复口服给药的生物利用度研究提供了对药物吸收、分布、代谢和排泄的见解,适用于广泛的药物化合物 (Rousso 等,2000)。
作用机制
Target of Action
It’s known that zinc plays an essential role in many enzymes and is important in protein synthesis and cell division . It’s also associated with neuronal damage related to traumatic brain injury, stroke, and seizures .
Mode of Action
Zinc, in general, has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established .
Biochemical Pathways
Zinc is known to be involved in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . An imbalance of zinc is associated with neuronal damage .
Pharmacokinetics
A study on the pharmacokinetics of orally administered zinc in humans showed that zinc exhibits a regular recycling in the digestive tract . The first cycle occurred after 1.4 hours, exhibiting a mean reabsorption of 70% of the administered dose .
Result of Action
Zinc deficiency is associated with several human diseases , and zinc supplements have beneficial effects on human health .
Action Environment
It’s known that the body’s response to zinc and other drugs can be influenced by various factors, including diet, age, sex, exercise, and overall health status .
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11(21)12-6-8-13(9-7-12)19-17(22)10-16-18(23)20-14-4-2-3-5-15(14)24-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYINBJDIYSFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)





![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)
![2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B2838902.png)






